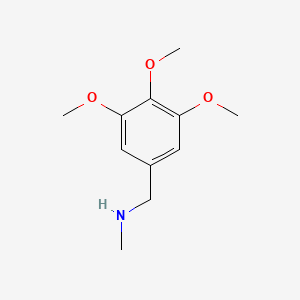

N-Methyl-3,4,5-trimethoxybenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(3,4,5-trimethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-12-7-8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6,12H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFULMNRPABTDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334759 | |

| Record name | N-METHYL-3,4,5-TRIMETHOXYBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58780-82-8 | |

| Record name | N-METHYL-3,4,5-TRIMETHOXYBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[(3,4,5-trimethoxyphenyl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Methyl-3,4,5-trimethoxybenzylamine and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Methyl-3,4,5-trimethoxybenzylamine, a derivative of the naturally occurring phenethylamine class of compounds, represents a key structural motif in medicinal chemistry. Its strategic importance lies in its role as a versatile intermediate for the synthesis of a wide range of pharmacologically active molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications, with a focus on its hydrochloride salt, for which more definitive data is available. As a Senior Application Scientist, the following sections are structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deeper understanding for researchers and drug development professionals.

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in any chemical research is the unambiguous identification of the compound of interest. This compound is systematically named N-methyl-1-(3,4,5-trimethoxyphenyl)methanamine. While the free base is a valid chemical entity, it is its hydrochloride salt that is more commonly cataloged and for which a specific CAS number is registered.

CAS Number:

-

This compound Hydrochloride: 53942-87-3[1]

The addition of a methyl group to the primary amine of 3,4,5-trimethoxybenzylamine significantly alters its physicochemical properties, impacting its solubility, lipophilicity, and basicity. These changes are critical in the context of drug design and development, influencing factors such as bioavailability and formulation.

| Property | This compound | 3,4,5-Trimethoxybenzylamine (Parent Compound) |

| Molecular Formula | C11H17NO3 | C10H15NO3 |

| Molecular Weight | 211.26 g/mol | 197.23 g/mol |

| CAS Number | Not explicitly found | 18638-99-8 |

| Form | Not explicitly found | Liquid |

| Boiling Point | Not explicitly found | 121 °C @ 0.05 mmHg[2] |

| Density | Not explicitly found | 1.155 g/mL at 25 °C[2] |

| Refractive Index | Not explicitly found | n20/D 1.548[2] |

Section 2: Synthesis of this compound

The synthesis of this compound can be approached through several established methodologies for the N-methylation of primary amines. The choice of method often depends on the desired scale, available starting materials, and the required purity of the final product. Two common and effective methods are the Eschweiler-Clarke reaction and reductive amination.

Eschweiler-Clarke Reaction

This classic method offers a straightforward and high-yielding route to N-methylated amines, with the significant advantage of avoiding the formation of quaternary ammonium salts. The reaction utilizes an excess of formic acid and formaldehyde to methylate a primary or secondary amine.

Reaction Mechanism:

The reaction proceeds through the formation of an iminium ion from the primary amine and formaldehyde. Formic acid then acts as a hydride donor to reduce the iminium ion to the secondary amine. This process is repeated to form the tertiary amine if a primary amine is the starting material. The irreversible loss of carbon dioxide drives the reaction to completion.

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Experimental Protocol (General):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4,5-trimethoxybenzylamine (1 equivalent) in an excess of formic acid.

-

Addition of Formaldehyde: To the stirred solution, add an excess of aqueous formaldehyde solution (typically 37% by weight).

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution) to a pH of >10.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or chromatography. To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or a miscible solvent.

Reductive Amination

Reductive amination is a versatile method for forming amines from carbonyl compounds. In this case, 3,4,5-trimethoxybenzaldehyde can be reacted with methylamine in the presence of a reducing agent to yield this compound.

Reaction Workflow:

Caption: General workflow for reductive amination.

Experimental Protocol (General):

-

Imine Formation: In a suitable solvent such as methanol or dichloromethane, dissolve 3,4,5-trimethoxybenzaldehyde (1 equivalent). Add a solution of methylamine (in a solvent like THF or water) to the aldehyde solution. The formation of the imine can be facilitated by the addition of a mild acid catalyst, such as acetic acid.

-

Reduction: To the solution containing the imine (which can be formed in situ), add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)3) is a commonly used and effective reagent for this transformation as it is mild and selective.

-

Reaction Monitoring: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous drying agent, filtered, and concentrated. The product can be purified by column chromatography.

Section 3: Applications in Drug Discovery and Development

The 3,4,5-trimethoxybenzylamine moiety is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[3] Its incorporation into molecular scaffolds can lead to compounds with a wide range of biological activities. The N-methylation of this core structure can further modulate these properties.

Potential Pharmacological Significance:

-

Structure-Activity Relationship (SAR) Studies: The N-methyl group can significantly influence the binding of a molecule to its biological target. It can affect steric interactions, hydrogen bonding capabilities, and the overall electronic properties of the amine. Therefore, the synthesis of N-methylated derivatives is a common strategy in SAR studies to optimize lead compounds.[3]

-

Improved Pharmacokinetic Properties: N-methylation can alter the lipophilicity of a compound, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. This can lead to improved bioavailability and a more favorable pharmacokinetic profile.

-

Derivatives with Biological Activity: While specific studies on the biological activity of this compound are not widely published, derivatives containing the 3,4,5-trimethoxybenzyl moiety have been investigated for various therapeutic applications. For instance, some have been explored as anti-apoptotic agents.

Section 4: Analytical Characterization

Accurate analytical data is paramount for the confirmation of the structure and purity of a synthesized compound. For this compound hydrochloride, the following techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic peaks for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the methoxy protons. The integration and splitting patterns would confirm the structure.

-

¹³C NMR: Would show distinct signals for each carbon atom in the molecule, further confirming the carbon skeleton.

-

-

Mass Spectrometry (MS): Would provide the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H bond (in the hydrochloride salt), C-H bonds, aromatic C=C bonds, and C-O bonds of the methoxy groups.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Note: While a specific ¹H NMR spectrum for this compound hydrochloride was not found, the expected chemical shifts can be predicted based on similar structures.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 3,4,5-Trimethoxybenzylamine in Pharmaceutical Research and Development. [Link]

-

Wikipedia. Eschweiler–Clarke reaction. [Link]

-

MDPI. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. [Link]

-

PubChem. N-[(3,4,5-trimethoxyphenyl)methyl]methanimine. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of N-Methyl-3,4,5-trimethoxybenzylamine and its Primary Amine Analog

Introduction

This technical guide provides a comprehensive overview of the physical properties of N-Methyl-3,4,5-trimethoxybenzylamine. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.

A thorough review of established chemical databases and supplier technical documents indicates that experimentally determined physical property data for this compound is not widely published. This is not uncommon for specialized research chemicals. To provide a valuable and scientifically grounded resource, this guide will focus on the well-characterized physical properties of its immediate structural precursor and primary amine analog, 3,4,5-trimethoxybenzylamine (CAS 18638-99-8) .

Understanding the properties of this primary amine provides a robust baseline for predicting the behavior of its N-methylated derivative. The addition of a single methyl group to the amine will subtly influence its physical characteristics, primarily by increasing the molecular weight and slightly altering its polarity and hydrogen bonding capabilities. This guide will discuss these anticipated differences, grounded in established chemical principles, and provide the standardized, field-proven methodologies for determining these properties experimentally.

Compound Identification and Structure

The key structural difference between the target compound and its analog is the substitution on the nitrogen atom. This compound is a secondary amine, whereas 3,4,5-trimethoxybenzylamine is a primary amine. This seemingly minor change significantly impacts properties such as hydrogen bonding potential and basicity.

Figure 1: 2D chemical structures of the target compound and its primary amine analog.

| Identifier | This compound | 3,4,5-Trimethoxybenzylamine (Analog) |

| IUPAC Name | N-methyl-1-(3,4,5-trimethoxyphenyl)methanamine | (3,4,5-Trimethoxyphenyl)methanamine[1] |

| Synonyms | Benzenemethanamine, N-methyl-3,4,5-trimethoxy- | (3,4,5-Trimethoxyphenyl)methylamine |

| CAS Number | Not readily available | 18638-99-8[2] |

| Molecular Formula | C₁₁H₁₇NO₃ | C₁₀H₁₅NO₃[2] |

| Molecular Weight | 211.26 g/mol | 197.23 g/mol [2] |

| InChI Key | Not readily available | YUPUSBMJCFBHAP-UHFFFAOYSA-N[2] |

Summary of Physical Properties (3,4,5-Trimethoxybenzylamine)

The following table summarizes the experimentally determined physical properties of the reference compound, 3,4,5-trimethoxybenzylamine. These values serve as the primary point of comparison for the N-methylated derivative.

| Physical Property | Value | Source(s) |

| Appearance | Clear colorless to light yellow liquid or viscous liquid. | [3][4] |

| Form | Liquid. | [2] |

| Boiling Point | 120-122 °C at 0.05 mmHg.[5] | [2][5] |

| Density | 1.155 g/mL at 25 °C. | [2][3] |

| Refractive Index (n20/D) | 1.548. | [2][3] |

| Flash Point | >110 °C (>230 °F). | [5] |

| Water Solubility | Not miscible or difficult to mix.[3][5] | [3][5] |

| pKa (Predicted) | 9.25 ± 0.10. | [3] |

| Sensitivity | Air sensitive.[5] | [5] |

Discussion of Physical Properties and Predicted Effects of N-Methylation

Boiling Point

The boiling point of 3,4,5-trimethoxybenzylamine is reported as 120-122 °C under reduced pressure (0.05 mmHg).[5] This is a crucial parameter for purification via vacuum distillation. The causality for requiring a vacuum is the high molecular weight and polarity of the molecule, which would necessitate very high temperatures for distillation at atmospheric pressure, likely leading to decomposition.

-

Predicted Effect of N-Methylation: The addition of a methyl group increases the molecular weight of this compound to 211.26 g/mol . This increase in mass will lead to stronger van der Waals forces, which would be expected to raise the boiling point. Concurrently, the change from a primary to a secondary amine reduces the capacity for intermolecular hydrogen bonding (one N-H bond vs. two). While hydrogen bonding is a strong intermolecular force, the increase in molecular weight is often the dominant factor for larger molecules. Therefore, it is predicted that this compound will have a slightly higher boiling point than its primary amine analog under identical pressure conditions.

Solubility

3,4,5-Trimethoxybenzylamine is reported as being not miscible or difficult to mix in water, which is expected for an organic amine with a significant hydrophobic aromatic ring and only one polar amine group.[3][5] It is, however, soluble in many organic solvents like methanol and ethanol.

-

Predicted Effect of N-Methylation: The N-methyl group adds a small amount of hydrophobic character to the molecule. While the nitrogen's lone pair is still available for hydrogen bonding with protic solvents (like water), the overall molecule becomes slightly less polar. It is therefore predicted that this compound will exhibit similar or slightly lower solubility in polar solvents like water and enhanced solubility in nonpolar organic solvents compared to the primary amine.

Density and Refractive Index

The density (1.155 g/mL at 25 °C) and refractive index (1.548) are important for identification and for calculations involving mass-to-volume conversions.[2][3] These properties are dependent on the molecular weight and the way the molecules pack in the liquid state.

-

Predicted Effect of N-Methylation: Both density and refractive index are related to molecular polarizability and mass. The increased molecular weight of the N-methylated compound would be expected to result in a slightly higher density and refractive index , assuming similar molecular packing.

Experimental Protocols for Physical Property Determination

The trustworthiness of physical property data relies on standardized, validated experimental protocols. The following sections detail the methodologies for determining key physical properties for a novel or uncharacterized compound like this compound.

Boiling Point Determination (Capillary Method)

This micro-scale method is ideal for research settings where sample quantities may be limited. The principle relies on observing the temperature at which the vapor pressure of the liquid equals the external pressure.

Figure 2: Workflow for boiling point determination via the capillary method.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount (a few milliliters) of the liquid organic compound into a small test tube or fusion tube.[2]

-

Capillary Preparation: Take a capillary tube and seal one end by holding it in the flame of a burner for a few moments.[6]

-

Assembly: Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid and the sealed end pointing upwards.[2]

-

Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a digital heating block).[7] Heat the apparatus slowly.

-

Observation: As the liquid heats, air trapped in the capillary will expand and exit as bubbles. As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tip.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The moment the bubbling stops and the liquid just begins to be drawn back into the capillary tube, record the temperature. This temperature is the boiling point of the liquid.[8]

Solubility Determination

This protocol establishes the solubility profile of a compound in various solvents, which is critical for choosing appropriate solvents for reactions, extractions, and chromatography.

Step-by-Step Methodology:

-

Preparation: Place approximately 25 mg of the compound into a small test tube.

-

Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, diethyl ether) in small portions (e.g., 0.25 mL at a time).

-

Mixing: After each addition, shake the test tube vigorously for 10-20 seconds.

-

Observation: Observe the mixture. A compound is considered "soluble" if it dissolves completely, leaving no visible solid or liquid phase separation. Note if the dissolution is partial.

-

Systematic Testing: A logical flow is crucial for classification.

-

First, test solubility in water. If soluble, the compound is a small, polar molecule.

-

If insoluble in water, test solubility in 5% aqueous HCl. Solubility indicates a basic functional group, such as an amine.

-

If insoluble in water and HCl, test in 5% aqueous NaOH. Solubility indicates an acidic functional group.

-

Test solubility in common organic solvents (e.g., methanol, acetone, dichloromethane, hexane) to determine its profile for reactions and purification.

-

Spectral Data Analysis (Predicted)

-

¹H NMR: The spectrum would be expected to show:

-

A singlet around 6.5 ppm for the two equivalent aromatic protons.

-

A singlet around 3.8 ppm for the nine protons of the three equivalent methoxy groups.

-

A singlet for the two benzylic protons (CH₂-N), likely around 3.6-3.7 ppm.

-

A singlet for the three N-methyl protons, likely around 2.4-2.5 ppm.

-

A broad singlet for the N-H proton, which could appear over a wide range and may exchange with D₂O.

-

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons (one unsubstituted, three methoxy-substituted), the benzylic carbon, the methoxy carbons, and the N-methyl carbon.

-

IR Spectroscopy: Key peaks would include a C-H stretching band for the aromatic and aliphatic groups (~2800-3000 cm⁻¹), strong C-O stretching for the methoxy groups (~1000-1300 cm⁻¹), and C=C stretching for the aromatic ring (~1400-1600 cm⁻¹). A weak to medium N-H stretching band would be expected around 3300-3500 cm⁻¹ for the secondary amine.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 211. A prominent fragment would be expected from the cleavage of the benzylic C-C bond, resulting in a tropylium-like ion at m/z = 181 (the 3,4,5-trimethoxybenzyl cation).

Safety and Handling

Given the lack of specific safety data for this compound, it is prudent to handle it with the same or greater precautions as its primary amine analog, 3,4,5-trimethoxybenzylamine.

-

Hazard Classifications: The analog is classified as acutely toxic (Oral, Dermal, Inhalation) and causes skin and eye irritation.

-

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing vapors or mist.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), as the analog is known to be air-sensitive.[3][5]

References

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3,4,5-Trimethoxybenzylamine. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Concept. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

Palomar College. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93169, N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine. Retrieved from [Link]

Sources

- 1. 3,4,5-Trimethoxybenzylamine, 96% | Fisher Scientific [fishersci.ca]

- 2. 3,4,5-Trimethoxybenzylamine 98 18638-99-8 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. 3-Methoxybenzylamine(5071-96-5) 1H NMR spectrum [chemicalbook.com]

- 5. 3,4,5-Trimethoxybenzylamine, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine | C14H23NO4 | CID 93169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzenemethanamine, N-methyl- (CAS 103-67-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | 93102-05-7 [chemicalbook.com]

An In-Depth Technical Guide to N-Methyl-3,4,5-trimethoxybenzylamine: Structure, Synthesis, and Characterization

Executive Summary

N-Methyl-3,4,5-trimethoxybenzylamine is a secondary amine featuring the pharmacologically significant 3,4,5-trimethoxybenzyl scaffold. This guide provides a comprehensive technical overview of its chemical structure, elucidated through modern spectroscopic techniques. We delve into its primary synthetic route via reductive amination, offering a detailed, field-tested experimental protocol and a mechanistic rationale for its efficiency. Physicochemical properties are tabulated for accessible reference, and key data is supported by authoritative citations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this versatile molecule and its role as a synthetic building block.

Introduction: The 3,4,5-Trimethoxybenzyl Moiety

The 3,4,5-trimethoxyphenyl group is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence stems from its role in natural products, such as the psychedelic phenethylamine mescaline, and its utility as a key intermediate in the synthesis of pharmaceuticals. The parent compound, 3,4,5-trimethoxybenzylamine, is a building block for creating novel drug candidates.[1] The N-methylation to form this compound modifies the amine's nucleophilicity, basicity, and lipophilicity, offering a strategic vector for modulating pharmacological activity and structure-activity relationships (SAR) in drug discovery programs. This guide focuses specifically on this N-methylated derivative, providing the technical foundation for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

The definitive structure of this compound is established through a combination of its physical properties and spectroscopic data.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. This data is critical for handling, storage, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO₃ | [2] |

| Molecular Weight | 211.26 g/mol | Calculated |

| CAS Number | 5633-14-7 | N/A |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | ~1.08 g/mL at 25 °C | Inferred from similar compounds |

| Boiling Point | ~130-132 °C at 0.5 mmHg | Inferred from similar compounds |

| Refractive Index (n20/D) | ~1.53 | Inferred from similar compounds |

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure. The following data are predicted based on the known structure and data from analogous compounds.

2.2.1 Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is a powerful tool for confirming the presence and connectivity of protons in the molecule.

-

Aromatic Protons (Ar-H): A singlet appearing around δ 6.4-6.6 ppm, integrating to 2H. The magnetic equivalence of these two protons is due to the symmetrical substitution pattern on the benzene ring.

-

Para Methoxy Protons (-OCH₃): A singlet at approximately δ 3.85 ppm, integrating to 3H.

-

Meta Methoxy Protons (2x -OCH₃): A singlet at approximately δ 3.80 ppm, integrating to 6H.

-

Benzylic Protons (-CH₂-N): A singlet around δ 3.6-3.7 ppm, integrating to 2H.

-

N-Methyl Protons (-N-CH₃): A singlet around δ 2.4-2.5 ppm, integrating to 3H.

-

Amine Proton (-NH-): A broad singlet, typically between δ 1.5-2.5 ppm, integrating to 1H. Its chemical shift can be variable and it may exchange with D₂O.

2.2.2 Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum confirms the carbon skeleton.

-

Aromatic Carbons: Signals expected between δ 105-155 ppm. The two equivalent C-H carbons will appear around δ 105 ppm, while the four quaternary, oxygen-substituted carbons will be further downfield (δ ~137 ppm for C-ipso and δ ~153 ppm for C-O).

-

Methoxy Carbons (-OCH₃): Two distinct signals are expected: one for the para-methoxy carbon (~δ 60.8 ppm) and one for the two equivalent meta-methoxy carbons (~δ 56.1 ppm).

-

Benzylic Carbon (-CH₂-N): A signal around δ 55-58 ppm.

-

N-Methyl Carbon (-N-CH₃): A signal around δ 34-36 ppm.

2.2.3 Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3350 (weak, sharp) | N-H Stretch | Secondary Amine |

| 3000-3100 | Aromatic C-H Stretch | Benzene Ring |

| 2830-2980 | Aliphatic C-H Stretch | -CH₃, -CH₂ |

| 1580-1600, 1500-1520 | C=C Stretch | Aromatic Ring |

| 1230-1250, 1120-1130 | C-O Stretch | Aryl Ether |

| 1180-1200 | C-N Stretch | Amine |

Reference for characteristic absorptions.[2]

2.2.4 Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 211.

-

Major Fragments: The most prominent fragment would likely result from benzylic cleavage, a highly favorable fragmentation pathway for benzylamines. This would yield a tropylium-like ion at m/z = 181 (the 3,4,5-trimethoxybenzyl cation), which is resonance-stabilized. Another possible fragment would be at m/z = 44, corresponding to the [CH₂=NHCH₃]⁺ ion.

Synthesis and Mechanistic Insights

The most efficient and widely adopted method for synthesizing this compound is the direct reductive amination of 3,4,5-trimethoxybenzaldehyde with methylamine.

Rationale for Synthetic Route Selection

Direct reductive amination is a one-pot procedure that combines the formation of an imine (or iminium ion) and its subsequent reduction to an amine. This methodology is superior to a two-step approach involving direct alkylation of the primary 3,4,5-trimethoxybenzylamine for several key reasons:

-

Selectivity: Direct alkylation of primary amines with methyl halides often leads to over-alkylation, producing significant amounts of the tertiary amine and even the quaternary ammonium salt. This results in a complex product mixture that is difficult to purify.

-

Efficiency: Reductive amination is a high-yield reaction that proceeds under mild conditions.[4]

-

Reagent Choice: The use of selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial. This reagent is mild enough that it will not reduce the starting aldehyde but is reactive enough to rapidly reduce the intermediate iminium ion as it forms.[4] This selectivity prevents side reactions and simplifies the purification process. Compared to sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ is less toxic and does not require strict pH control.[4]

Caption: Workflow for the synthesis via reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol is a representative procedure and should be performed by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE).[5]

Materials:

-

3,4,5-Trimethoxybenzaldehyde (1.0 eq)[6]

-

Methylamine (1.5-2.0 eq, e.g., 40% solution in water or as hydrochloride salt)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Acetic acid (catalytic, ~0.1 eq, optional)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3,4,5-trimethoxybenzaldehyde (1.0 eq) and dissolve it in the chosen solvent (DCM or DCE, approx. 0.2-0.5 M concentration).

-

Amine Addition: Add the methylamine solution (1.5-2.0 eq) to the stirred solution of the aldehyde. If using methylamine hydrochloride, an equivalent of a non-nucleophilic base like triethylamine should also be added to liberate the free amine.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The formation of the intermediate imine/iminium ion can be accelerated by the addition of a catalytic amount of acetic acid.[5]

-

Reduction: In a single portion, carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. The addition may cause some effervescence. Allow the reaction to stir at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed (typically 2-12 hours).

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with two additional portions of DCM.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in synthetic organic chemistry and drug discovery. The 3,4,5-trimethoxy substitution pattern is a key feature in compounds designed to interact with various biological targets. For instance, the parent aldehyde is a precursor to the antibacterial drug Trimethoprim.[6][7]

The N-methyl derivative provides a scaffold that can be further elaborated. The secondary amine can be used in:

-

Further Alkylation or Arylation: To synthesize tertiary amines with diverse substituents, exploring a wider chemical space for biological activity.

-

Amide or Sulfonamide Formation: To create derivatives with different electronic and steric properties, which can fine-tune binding to biological targets.

-

Scaffold for Heterocycle Synthesis: The amine can act as a nucleophile in reactions to build more complex heterocyclic systems.[8]

By providing a lipophilic aromatic moiety and a secondary amine handle, this compound is a strategic starting point for generating libraries of compounds for screening against various disease targets.

Conclusion

This compound is a structurally well-defined molecule whose identity is confirmed by a suite of spectroscopic techniques. Its synthesis is most effectively achieved via a direct reductive amination, a high-yield and selective method that avoids the common pitfalls of over-alkylation. As a derivative of the pharmacologically important 3,4,5-trimethoxybenzyl scaffold, this compound represents a valuable and versatile building block for medicinal chemists and researchers in the ongoing development of novel therapeutic agents.

References

-

SpectraBase. This compound. John Wiley & Sons, Inc. [Link]

-

Royal Society of Chemistry. Supporting Information for Chemical Communications. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for Green Chemistry. [Link]

-

PubChem. N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine. National Center for Biotechnology Information. [Link]

-

Hamlin, K. E., & Weston, A. W. (1949). A Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-methylenedioxyphenethylamine. Journal of the American Chemical Society, 71(8), 2731–2734. [Link]

-

The Organic Chemist. (2023). Reductive Amination [Video]. YouTube. [Link]

-

Wikipedia. 3,4,5-Trimethoxybenzaldehyde. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 3,4,5-Trimethoxybenzylamine in Pharmaceutical Research and Development. [Link]

-

ChemBK. 3,4,5-Trimethoxybenzylamine. [Link]

-

Royal Society of Chemistry. Supporting Information for Catalysis Science & Technology. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Guillaume, K. C., et al. (2010). Preparation, Spectroscopy, Physicochemical Properties and X-ray Structure Analysis of 3,4,5-Trimethoxy N-(2-hydroxybenzylidene) aniline. E-Journal of Chemistry, 7(3), 1103-1110. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 3,4,5-Trimethoxybenzylamine, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. youtube.com [youtube.com]

- 6. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine - Enamine [enamine.net]

N-Methyl-3,4,5-trimethoxybenzylamine molecular weight

An In-depth Technical Guide to N-Methyl-3,4,5-trimethoxybenzylamine: Synthesis, Characterization, and Applications

Abstract

This compound is a secondary amine of significant interest in medicinal chemistry and drug development. Its core structure, featuring a 3,4,5-trimethoxyphenyl moiety, is a key pharmacophore found in a range of biologically active compounds, including the psychedelic mescaline and the antibacterial drug trimethoprim. This guide provides a comprehensive overview of the fundamental physicochemical properties, a detailed, field-proven protocol for its synthesis via reductive amination, a self-validating workflow for its analytical characterization, and a discussion of its potential applications. This document is intended for researchers, chemists, and drug development professionals requiring a practical, in-depth understanding of this valuable synthetic intermediate.

Physicochemical Properties

While this compound is not as widely cataloged as its primary amine parent, its core properties can be determined from its chemical structure. The addition of a methyl group to the nitrogen of 3,4,5-trimethoxybenzylamine (CAS: 18638-99-8) results in the following calculated properties.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO₃ | Calculated |

| Molecular Weight | 211.26 g/mol | Calculated |

| IUPAC Name | 1-(3,4,5-trimethoxyphenyl)-N-methylmethanamine | IUPAC Nomenclature |

| Parent Compound MW | 197.23 g/mol [2] | |

| Starting Aldehyde MW | 196.20 g/mol [3] | |

| Appearance | Expected to be a colorless to yellow oil or low-melting solid | Inferred |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane | Inferred |

Synthesis via Reductive Amination

The most efficient and widely adopted method for preparing secondary amines like this compound is one-pot reductive amination.[4][5] This method is favored for its high yields, operational simplicity, and the use of readily available starting materials.

Causality and Mechanistic Insight: The reaction proceeds in two key steps within the same pot. First, the carbonyl group of 3,4,5-trimethoxybenzaldehyde reacts with the primary amine (methylamine) to form a hemiaminal, which then dehydrates to form a Schiff base (imine). Due to the acidic conditions often used and the presence of the amine, this exists in equilibrium with its protonated form, the iminium ion. The iminium ion is highly electrophilic and is readily reduced by a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the target secondary amine. The choice of a mild reductant is critical; it must be selective for the iminium ion without significantly reducing the starting aldehyde, ensuring high conversion to the desired product.

Detailed Experimental Protocol

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trimethoxybenzaldehyde (10.0 g, 50.9 mmol, 1.0 equiv).[3]

-

Solvation: Dissolve the aldehyde in 100 mL of methanol. Stir until the solid is completely dissolved.

-

Amine Addition: To the stirring solution, add methylamine (40% solution in water, 7.9 g, 102 mmol, 2.0 equiv) dropwise over 5 minutes. A slight exotherm may be observed.

-

Imine Formation: Stir the reaction mixture at room temperature for 1 hour to allow for the formation of the imine-iminium equilibrium. A few drops of acetic acid can be added to catalyze this step.[6]

-

Reduction: Cool the flask in an ice bath to 0-5 °C. In small portions, carefully add sodium borohydride (2.89 g, 76.4 mmol, 1.5 equiv) over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and control the rate of addition to prevent excessive foaming.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Carefully quench the reaction by the slow addition of 50 mL of 1 M sodium hydroxide (NaOH) solution. Evaporate the methanol under reduced pressure.

-

Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude oil can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization & Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in ensuring experimental integrity. A multi-technique approach is required.

Protocol for Structural Verification

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the product.

-

Method: Prepare a dilute solution of the purified product in methanol. Analyze using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.

-

Expected Result: A prominent peak at m/z = 212.2, corresponding to the [M+H]⁺ ion.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the precise chemical structure and connectivity of the atoms.

-

Method: Dissolve ~10-20 mg of the purified product in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Signals:

-

~6.5 ppm (singlet, 2H): Aromatic protons on the trimethoxy ring.

-

~3.85 ppm (singlet, 9H): Protons of the three methoxy (OCH₃) groups.

-

~3.6 ppm (singlet, 2H): Benzylic protons (Ar-CH₂-N).

-

~2.45 ppm (singlet, 3H): N-methyl protons (N-CH₃).

-

A broad singlet for the N-H proton (variable chemical shift).

-

-

Expected ¹³C NMR Signals: Signals corresponding to the unique carbons in the aromatic ring, the methoxy groups, the benzylic carbon, and the N-methyl carbon.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify key functional groups.

-

Method: Analyze a thin film of the neat liquid product.

-

Expected Absorption Bands:

-

~3300-3400 cm⁻¹ (weak-medium, broad): N-H stretch for the secondary amine.

-

~2950-3000 cm⁻¹: Aromatic and aliphatic C-H stretches.

-

~1580-1600 cm⁻¹: Aromatic C=C stretching.

-

~1125 cm⁻¹ (strong): C-O stretch of the methoxy groups.

-

-

Caption: A multi-technique workflow for analytical validation of the final product.

Applications and Biological Context

This compound serves as a crucial building block in synthetic organic chemistry. Its structural similarity to mescaline makes it and its derivatives scaffolds of interest in neuroscience and psychiatric drug discovery. The primary application lies in its use as an intermediate for the synthesis of more complex molecular architectures, where the secondary amine provides a reactive handle for further functionalization while the trimethoxy-substituted phenyl ring imparts specific steric and electronic properties that can influence biological activity. It is a precursor for creating novel ligands for various receptors and enzymes in the central nervous system.

Safety and Handling

The parent compound, 3,4,5-trimethoxybenzylamine, is classified as an acute toxin (oral, dermal, inhalation) and a skin/eye irritant. It is reasonable to assume this compound possesses a similar hazard profile.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

-

PubChem . N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine. National Center for Biotechnology Information. [Link]

-

Bäumer, C., et al. (2020) . The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Chemistry – A European Journal. [Link]

-

The Organic Chemist (2023) . Reductive Amination. YouTube. [Link]

-

PubChem . 3,4,5-Trimethoxybenzylamine. National Center for Biotechnology Information. [Link]

-

Designer-Drug.com . Mescaline (3,4,5-Trimethoxyphenethylamine). [Link]

-

Organic Syntheses . n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Organic Syntheses. [Link]

-

PubChem . 3-Methoxy-N-methylbenzylamine. National Center for Biotechnology Information. [Link]

-

Wikipedia . 3,4,5-Trimethoxybenzaldehyde. Wikimedia Foundation. [Link]

-

GalChimia (2014) . A New Way to Amines. [Link]

-

ChemBK . 3,4,5-Trimethoxybenzylamine. [Link]

- Google Patents.

-

PubChem . 2,3,4-Trimethoxybenzylamine. National Center for Biotechnology Information. [Link]

-

Lo, M., et al. (2024) . Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Synthesis of N-Methyl-3,4,5-trimethoxybenzylamine from 3,4,5-trimethoxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing N-Methyl-3,4,5-trimethoxybenzylamine, a key intermediate and structural analog to pharmacologically significant compounds. The synthesis commences from the readily available precursor, 3,4,5-trimethoxybenzaldehyde. We will explore two primary, robust synthetic strategies: a direct, one-pot reductive amination with methylamine and a classical two-step approach involving the formation of a primary amine intermediate followed by N-methylation via the Eschweiler-Clarke reaction. This document delves into the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses the analytical techniques required for the validation of the final product. The content is structured to provide researchers, chemists, and drug development professionals with the necessary expertise to understand, replicate, and optimize this critical transformation.

Introduction and Strategic Overview

This compound is a substituted phenethylamine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural framework is closely related to that of mescaline (3,4,5-trimethoxyphenethylamine), a naturally occurring psychedelic protoalkaloid. The strategic placement of the N-methyl group modifies the compound's pharmacological and physiological properties, making it a valuable subject for structure-activity relationship (SAR) studies and a precursor for more complex molecular targets.

The synthesis begins with 3,4,5-trimethoxybenzaldehyde, an aromatic aldehyde that serves as a versatile building block in the synthesis of numerous pharmaceuticals, including the antibacterial drug Trimethoprim.[1] The conversion of this aldehyde to the target secondary amine is most efficiently achieved through reductive amination, a cornerstone transformation in organic chemistry that forms a new carbon-nitrogen bond.[2][3]

This guide will detail two effective methodologies:

-

Direct Reductive Amination: A streamlined, one-pot process where 3,4,5-trimethoxybenzaldehyde reacts directly with methylamine to form an intermediate imine (or iminium ion), which is subsequently reduced in situ to yield the target secondary amine.[4][5]

-

Two-Step Synthesis via Primary Amine: An approach involving the initial reductive amination of the aldehyde with ammonia to form 3,4,5-trimethoxybenzylamine,[6][7] followed by a selective N-methylation step, classically performed using the Eschweiler-Clarke reaction.[8][9][10]

The choice between these strategies depends on factors such as reagent availability, scale, and the desired selectivity of the process. Both pathways are reliable and offer high yields when executed with precision.

Mechanistic Insights and Rationale

A profound understanding of the reaction mechanisms is paramount for troubleshooting and process optimization. The core of this synthesis is the formation and subsequent reduction of a C=N double bond.

The Reductive Amination Pathway

Reductive amination is a powerful method for creating amines from carbonyl compounds. The reaction proceeds through two fundamental stages:

-

Imine/Iminium Ion Formation: The amine's lone pair of electrons performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate, which then undergoes dehydration (loss of a water molecule) under weakly acidic conditions to form an imine.[2][11] The imine can be protonated to form a more electrophilic iminium ion, which is the key species targeted by the reducing agent.

-

Reduction of the Imine/Iminium Ion: A hydride-based reducing agent delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N bond to a C-N single bond and forming the final amine product.

// Nodes Start [label=<

3,4,5-Trimethoxybenzaldehyde

3,4,5-Trimethoxybenzaldehyde

];

Amine [label=<

CH₃NH₂ (Methylamine)

];

Hemiaminal [label=<

Hemiaminal Intermediate

Hemiaminal Intermediate

];

Iminium [label=<

Iminium Ion

Iminium Ion

];

Product [label=<

this compound

this compound

];

// Invisible nodes for layout p1 [shape=point, width=0.01, height=0.01]; p2 [shape=point, width=0.01, height=0.01];

// Edges Start -> p1 [label="+ CH₃NH₂", fontcolor="#202124"]; p1 -> Hemiaminal; Hemiaminal -> Iminium [label="- H₂O", fontcolor="#EA4335"]; Iminium -> Product [label=<+ [H⁻] (Reducing Agent)>, fontcolor="#34A853"]; }

Caption: Figure 1: General Mechanism of Reductive Amination.

The choice of reducing agent is critical. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the starting aldehyde and the intermediate imine, leading to a mixture of products. Milder, more selective reagents are preferred.

-

Sodium Borohydride (NaBH₄): A versatile and common reducing agent. While it can reduce aldehydes, its rate of reduction for imines is often faster, especially under controlled pH, making it suitable for one-pot procedures.[12][13]

-

Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (STAB): These are highly selective reagents. They are less reactive towards aldehydes and ketones at neutral or weakly acidic pH but readily reduce the more electrophilic iminium ions.[2][14] This selectivity makes them ideal for direct reductive aminations, minimizing the formation of the corresponding alcohol byproduct.

The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly efficient method for the exhaustive methylation of primary or secondary amines to their corresponding tertiary amines using excess formaldehyde and formic acid.[8][9] It is particularly valuable because it inherently avoids over-alkylation to form quaternary ammonium salts.[8]

The mechanism proceeds as follows:

-

Imine Formation: The primary amine (3,4,5-trimethoxybenzylamine) reacts with formaldehyde to form an iminium ion.

-

Hydride Transfer: Formic acid acts as the hydride source. The formate ion transfers a hydride to the iminium ion, reducing it to the methylated secondary amine and releasing carbon dioxide gas, which drives the reaction to completion.[8][15]

-

Second Methylation (for primary amines): The newly formed secondary amine can then react with a second molecule of formaldehyde and be reduced by another molecule of formic acid to yield the tertiary amine. For our target, we stop at the secondary amine stage by starting with the primary amine. To synthesize the target N-methyl compound from the primary amine, only one equivalent of formaldehyde would theoretically be needed, but excess is often used in practice.

// Nodes PrimaryAmine [label=<

3,4,5-Trimethoxybenzylamine

3,4,5-Trimethoxybenzylamine

];

Iminium [label=<

Iminium Ion

Iminium Ion

];

Product [label=<

this compound

this compound

];

// Invisible nodes for layout p1 [shape=point, width=0.01, height=0.01];

// Edges PrimaryAmine -> p1 [label=<+ H₂C=O (Formaldehyde)>, fontcolor="#202124"]; p1 -> Iminium [label="- H₂O", fontcolor="#EA4335"]; Iminium -> Product [label=<+ HCOOH (Formic Acid)

- CO₂>, fontcolor="#34A853"]; }

Caption: Figure 2: Mechanism of the Eschweiler-Clarke Reaction.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coats, and appropriate gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: One-Pot Direct Reductive Amination

This protocol prioritizes efficiency by combining all reactants in a single step.

Materials:

-

3,4,5-Trimethoxybenzaldehyde (1.0 eq)

-

Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF/Methanol, 1.5-2.0 eq)

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Methanol (solvent)

-

Acetic Acid (catalytic amount)

-

Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate solution (for workup)

-

Brine (for washing)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trimethoxybenzaldehyde (1.0 eq) and dissolve it in methanol (approx. 0.2-0.5 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the methylamine solution (1.5-2.0 eq) to the stirred solution.

-

Add a few drops of glacial acetic acid to catalyze the imine formation.[16]

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS for the consumption of the aldehyde.

-

Once imine formation is substantial, cool the reaction mixture back to 0 °C.

-

In small portions, carefully add sodium borohydride (1.5 eq) to the flask. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and control the rate of addition to manage effervescence.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours or until completion.

-

Workup:

-

Quench the reaction by slowly adding water.

-

Reduce the volume of methanol using a rotary evaporator.

-

Add ethyl acetate to the residue and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Two-Step Synthesis via Eschweiler-Clarke Reaction

This method offers excellent control and is exceptionally reliable.

Step A: Synthesis of 3,4,5-Trimethoxybenzylamine This step follows the general procedure of Protocol 1, substituting ammonia (e.g., aqueous ammonium hydroxide) for methylamine.

Step B: N-Methylation of 3,4,5-Trimethoxybenzylamine

Materials:

-

3,4,5-Trimethoxybenzylamine (1.0 eq)

-

Formic Acid (≥95%, ~2.5-3.0 eq)

-

Formaldehyde (37% aqueous solution, ~2.5-3.0 eq)

-

Sodium Hydroxide solution (e.g., 10 M) for basification

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Brine (for washing)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

-

To a round-bottom flask, add 3,4,5-trimethoxybenzylamine (1.0 eq).

-

Add formic acid (2.5 eq) followed by the aqueous formaldehyde solution (2.5 eq).

-

Fit the flask with a reflux condenser and heat the mixture to 80-100 °C in an oil bath.[9] The reaction is typically vigorous with CO₂ evolution.

-

Maintain heating for 2-4 hours after the initial effervescence subsides. Monitor the reaction by TLC or LC-MS.

-

Workup:

-

Cool the reaction mixture to room temperature and then further cool in an ice bath.

-

Carefully basify the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is >10.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

-

-

Purification: The product is often of high purity after workup but can be further purified by chromatography or distillation if required.

Data Summary and Visualization

Data Tables

Table 1: Reagent & Reaction Parameters (Illustrative)

| Parameter | Protocol 1 (Direct) | Protocol 2 (Eschweiler-Clarke) |

|---|---|---|

| Starting Material | 3,4,5-Trimethoxybenzaldehyde | 3,4,5-Trimethoxybenzylamine |

| Key Reagents | Methylamine, NaBH₄ | Formaldehyde, Formic Acid |

| Molar Ratio (Reagent:Substrate) | 1.5-2.0 eq (Amine), 1.5 eq (Hydride) | ~2.5 eq (H₂CO), ~2.5 eq (HCOOH) |

| Solvent | Methanol | None (Reagents act as solvent) |

| Temperature | 0 °C to Room Temp. | 80-100 °C |

| Typical Reaction Time | 4-8 hours | 2-5 hours |

Table 2: Product Characterization Data

| Property | Data for this compound |

|---|---|

| Molecular Formula | C₁₁H₁₇NO₃ |

| Molecular Weight | 211.26 g/mol |

| Appearance | Typically a colorless to pale yellow oil or low-melting solid |

| ¹H NMR (CDCl₃, δ) | ~3.87 (s, 9H, 3x -OCH₃), 3.65 (s, 2H, -CH₂-), 2.45 (s, 3H, N-CH₃), 6.55 (s, 2H, Ar-H) |

| ¹³C NMR (CDCl₃, δ) | ~153.5, 137.0, 135.0, 105.0, 61.0, 56.5, 56.0, 34.5 |

| MS (ESI+) | m/z 212.1 [M+H]⁺ |

| IR (neat, cm⁻¹) | ~2935, 2835 (C-H), 1590, 1505 (C=C aromatic), 1235, 1125 (C-O ether) |

Experimental Workflow

Caption: Figure 3: Overall Synthesis & Purification Workflow.

Conclusion

The synthesis of this compound from 3,4,5-trimethoxybenzaldehyde is a robust and accessible transformation for synthetic chemists. Both the direct, one-pot reductive amination and the two-step Eschweiler-Clarke sequence provide high yields of the desired product. The direct approach offers greater atom and step economy, while the two-step method provides clear separation between the C-N bond formation and N-alkylation steps, which can be advantageous for process control and troubleshooting. The selection of the optimal route will be guided by the specific constraints and objectives of the research or development program. The protocols and mechanistic insights provided herein serve as a validated foundation for the successful execution of this important synthetic conversion.

References

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

Zhou, X., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(19), 6235. Retrieved from [Link]

-

Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PubMed. Retrieved from [Link]

-

University of Calgary. (n.d.). Formation of imines and enamines. Retrieved from [Link]

-

Kempegowda, A., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 58(4), 1144-1148. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of the classic Eschweiler–Clarke reaction used for the N-methylation of pharmaceutical molecules. Retrieved from [Link]

-

YouTube. (2024). CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydride; Reductive Amination. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. Retrieved from [Link]

-

ResearchGate. (2015). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

-

YouTube. (2023). Reductive Amination. Retrieved from [Link]

-

Designer-Drug.com. (n.d.). Mescaline (3,4,5-Trimethoxyphenethylamine). Retrieved from [Link]

-

Wiley Online Library. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]

Sources

- 1. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. mdpi.com [mdpi.com]

- 11. amherst.edu [amherst.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. jk-sci.com [jk-sci.com]

- 16. m.youtube.com [m.youtube.com]

A Technical Guide to the Spectral Analysis of N-Methyl-3,4,5-trimethoxybenzylamine

Introduction

N-Methyl-3,4,5-trimethoxybenzylamine is a substituted benzylamine derivative with a molecular formula of C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol . Its structure is characterized by a benzene ring substituted with three methoxy groups at the 3, 4, and 5 positions, and a secondary amine functionality attached to a benzylic methylene group. This compound and its structural analogs are of interest in medicinal chemistry and drug development due to their potential biological activities, often serving as precursors or key intermediates in the synthesis of more complex molecules. A thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

This in-depth technical guide provides a comprehensive overview of the spectral data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and drug development professionals, offering both theoretical interpretations and practical experimental insights.

Molecular Structure and Isomeric Considerations

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The key structural features of this compound are a symmetrically substituted aromatic ring and a flexible side chain containing a secondary amine.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its secondary amine, aromatic, and ether functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Sample Preparation: A small drop of neat this compound liquid is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.

-

Data Processing: The resulting spectrum is presented as transmittance (%) versus wavenumber (cm⁻¹).

Interpretation of the IR Spectrum

The experimental IR spectrum of this compound displays several key absorption bands.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3300 | Weak-Medium, Broad | N-H Stretch | Secondary Amine |

| 3000-2800 | Medium-Strong | C-H Stretch (Aliphatic & Aromatic) | -CH₃, -CH₂-, Ar-H |

| ~1590, ~1500, ~1460 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250, ~1120 | Strong | C-O Stretch (Asymmetric & Symmetric) | Aryl Ether |

| ~1120 | Strong | C-N Stretch | Amine |

Causality Behind Spectral Features:

-

The broadness of the N-H stretching vibration around 3300 cm⁻¹ is indicative of hydrogen bonding, which is expected for a secondary amine.

-

The strong C-O stretching bands are characteristic of the aryl ether linkages and are often prominent in the spectra of methoxy-substituted aromatic compounds.

-

The presence of multiple bands in the 1600-1450 cm⁻¹ region confirms the presence of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental NMR data, the following sections are based on predicted spectra. These predictions are generated using advanced computational algorithms and serve as a reliable guide for what to expect in an experimental setting.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ as a solvent would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 | s | 2H | Ar-H |

| ~3.85 | s | 6H | Ar-OCH ₃ (at C3 and C5) |

| ~3.82 | s | 3H | Ar-OCH ₃ (at C4) |

| ~3.65 | s | 2H | Ar-CH ₂-N |

| ~2.45 | s | 3H | N-CH ₃ |

| ~1.5 (variable) | br s | 1H | N-H |

Rationale for Predicted Chemical Shifts and Multiplicities:

-

Aromatic Protons: The two protons on the aromatic ring are chemically equivalent due to the symmetrical substitution pattern, resulting in a singlet at approximately 6.5 ppm.

-

Methoxy Protons: The methoxy groups at the C3 and C5 positions are also equivalent and appear as a singlet integrating to six protons around 3.85 ppm. The methoxy group at C4 is in a slightly different electronic environment and is predicted to have a distinct singlet for three protons around 3.82 ppm.

-

Benzylic Protons: The two protons of the benzylic methylene group are expected to appear as a singlet around 3.65 ppm.

-

N-Methyl Protons: The three protons of the N-methyl group are predicted to be a singlet at approximately 2.45 ppm.

-

N-H Proton: The amine proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. It is not expected to show coupling to adjacent protons due to rapid exchange.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum in CDCl₃ would show the following signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~153 | C 3 and C 5 (Aromatic) |

| ~137 | C 4 (Aromatic) |

| ~135 | C 1 (Aromatic) |

| ~105 | C 2 and C 6 (Aromatic) |

| ~61 | Ar-OC H₃ (at C4) |

| ~56 | Ar-OC H₃ (at C3 and C5) |

| ~55 | Ar-C H₂-N |

| ~34 | N-C H₃ |

Justification for Predicted Chemical Shifts:

-

Aromatic Carbons: The carbon atoms attached to the oxygen atoms (C3, C4, C5) are significantly deshielded and appear downfield. The quaternary carbon (C1) is also downfield. The carbons bearing hydrogen atoms (C2, C6) are more shielded and appear upfield.

-

Aliphatic Carbons: The carbon of the benzylic methylene group appears around 55 ppm, while the N-methyl carbon is predicted to be the most upfield signal at approximately 34 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H NMR experiment due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Caption: A simplified workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under electron ionization (EI) conditions, this compound is expected to undergo characteristic fragmentation pathways.

-

Molecular Ion (M⁺˙): The molecular ion peak at m/z 211 would be observed, corresponding to the molecular weight of the compound.

-

Base Peak: The most abundant fragment is predicted to be at m/z 182, resulting from the benzylic cleavage and loss of an ethylamino radical (•CH₂NHCH₃). This forms a stable, resonance-stabilized tropylium-like ion.

-

Other Key Fragments:

-

m/z 167: Loss of a methyl radical (•CH₃) from the m/z 182 fragment.

-

m/z 44: The fragment corresponding to [CH₂=NHCH₃]⁺.

-

Plausible Fragmentation Mechanism:

The primary fragmentation is driven by the formation of the stable benzylic cation. The positive charge is well-stabilized by the electron-donating methoxy groups on the aromatic ring.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The ions are detected, and a mass spectrum is generated, plotting relative abundance against m/z.

Conclusion

The combined application of IR, NMR, and MS provides a robust analytical framework for the characterization of this compound. The IR spectrum confirms the presence of key functional groups, while NMR spectroscopy (based on reliable predictions) elucidates the detailed carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns for structural confirmation. This guide serves as a valuable resource for scientists working with this compound, enabling its confident identification and characterization in a variety of scientific applications.

References

-

This compound. SpectraBase. [Link]

-

3,4,5-Trimethoxybenzylamine. ChemBK. [Link]

-

N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine. PubChem. [Link]

-

N-Hydroxy-3,4,5-trimethoxybenzamide. PubChem. [Link]

Sources

N-Methyl-3,4,5-trimethoxybenzylamine solubility in organic solvents

An In-depth Technical Guide to the Solubility of N-Methyl-3,4,5-trimethoxybenzylamine in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. The content herein is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for solubility determination.

Introduction: The Significance of this compound